molecular formula C13H11BrN4O3 B13996970 7-Bromo-10-ethyl-3-methyl-5-oxidobenzo[g]pteridin-5-ium-2,4-dione CAS No. 65818-58-8

7-Bromo-10-ethyl-3-methyl-5-oxidobenzo[g]pteridin-5-ium-2,4-dione

Cat. No.: B13996970
CAS No.: 65818-58-8
M. Wt: 351.16 g/mol
InChI Key: RAWIWIPNKMUGHM-UHFFFAOYSA-N
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Description

7-Bromo-10-ethyl-3-methyl-5-oxidobenzo[g]pteridin-5-ium-2,4-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of pteridines, which are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. The presence of bromine, ethyl, and methyl groups, along with the oxidobenzo moiety, contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-10-ethyl-3-methyl-5-oxidobenzo[g]pteridin-5-ium-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylpteridine and 2,4-dioxo-1,2,3,4-tetrahydropyrimidine.

    Ethylation and Methylation: The ethyl and methyl groups are introduced through alkylation reactions using ethyl iodide and methyl iodide, respectively.

    Oxidation: The final step involves the oxidation of the benzo ring to form the oxidobenzo moiety, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-10-ethyl-3-methyl-5-oxidobenzo[g]pteridin-5-ium-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

7-Bromo-10-ethyl-3-methyl-5-oxidobenzo[g]pteridin-5-ium-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and studying enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Bromo-10-ethyl-3-methyl-5-oxidobenzo[g]pteridin-5-ium-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-10-ethyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione: A closely related compound with similar structural features.

    10-Ethyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione: Lacks the bromine atom but shares other structural elements.

    7-Bromo-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione: Similar structure but without the ethyl group.

Properties

CAS No.

65818-58-8

Molecular Formula

C13H11BrN4O3

Molecular Weight

351.16 g/mol

IUPAC Name

7-bromo-10-ethyl-3-methyl-5-oxidobenzo[g]pteridin-5-ium-2,4-dione

InChI

InChI=1S/C13H11BrN4O3/c1-3-17-8-5-4-7(14)6-9(8)18(21)10-11(17)15-13(20)16(2)12(10)19/h4-6H,3H2,1-2H3

InChI Key

RAWIWIPNKMUGHM-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)[N+](=C3C1=NC(=O)N(C3=O)C)[O-]

Origin of Product

United States

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